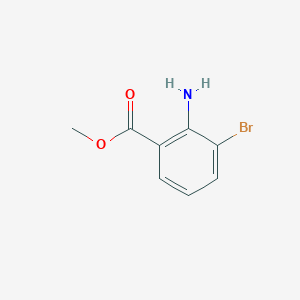

Methyl 2-amino-3-bromobenzoate

Descripción general

Descripción

“Methyl 2-amino-3-bromobenzoate” is a chemical compound with the molecular formula C8H8BrNO2 . It acts as a potential PqsD inhibitor against pseudomonas aeruginosa infections and is also used in the preparation of hepatitis C virus NS5b RNA polymerase inhibitors .

Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using various techniques such as X-ray diffraction . The compound is almost planar and its vibrational frequencies have been identified using FT-IR and FT-Raman spectral analyses .Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For instance, under Heck reaction with acrylonitrile, it results in lactonization to give the benzofuran-2-one 3-(cyanomethyl)-2-coumaranone .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 230.06 g/mol . It has a refractive index of n20/D 1.601 and a density of 1.583 g/mL at 25 °C . Its exact mass and monoisotopic mass are 228.97384 g/mol .Aplicaciones Científicas De Investigación

Vibrational and Molecular Properties

- Methyl 2-amino-5-bromobenzoate (M2A5B) has been studied for its molecular structure using density functional theory. This research provides insights into the molecule's vibrational wavenumbers, molecular electrostatic potential, electronic properties, and nonlinear optical (NLO) activity. Such studies are crucial for understanding the physical and chemical properties of the molecule (Saxena, Agrawal, & Gupta, 2015).

Crystal Growth and NLO Applications

- The unidirectional growth of Methyl 2-amino-5-bromobenzoate crystals has been achieved using the Sankaranarayanan–Ramasamy method. This research contributes to the development of materials for nonlinear optical applications, a field that has significant implications for laser technology and telecommunications (Parthasarathy & Gopalakrishnan, 2013).

Synthesis of Anticancer Intermediates

- Studies have been conducted on synthesizing intermediates for anticancer drugs using derivatives of Methyl 2-amino-3-bromobenzoate. These intermediates are crucial in the development of new therapeutic agents targeting specific types of cancer (Sheng-li, 2004).

Photodynamic Therapy Applications

- Methyl 2-amino-5-bromobenzoate has been utilized in the synthesis of zinc phthalocyanine derivatives for photodynamic therapy. This application is particularly important in the treatment of cancer, demonstrating the molecule's potential in medical applications (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal Agent Development

- Novel compounds derived from this compound have shown promising results as antifungal agents against Malassezia furfur, indicating potential use in treating skin diseases like seborrheic dermatitis (Trifonov et al., 2020).

Safety and Hazards

“Methyl 2-amino-3-bromobenzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Mecanismo De Acción

Target of Action

The primary targets of Methyl 2-amino-3-bromobenzoate are currently unknown. The compound is a part of biochemical and molecular biology reagents

Mode of Action

It’s known that similar compounds can interact with biological targets. For instance, derivatives of Methyl 2-amino-5-bromobenzoate have been shown to inhibit PqsD in Pseudomonas aeruginosa , a key enzyme in the pqs quorum sensing (QS) system involved in the production of many virulence factors and biofilm formation .

Biochemical Pathways

The inhibition of pqsd in pseudomonas aeruginosa suggests that it may impact the pqs quorum sensing (qs) system , which regulates the production of virulence factors and biofilm formation .

Result of Action

The inhibition of pqsd suggests potential antimicrobial effects, particularly against pseudomonas aeruginosa . By inhibiting the pqs QS system, it could potentially reduce the production of virulence factors and disrupt biofilm formation .

Action Environment

It’s known that the compound should be handled in a well-ventilated area , suggesting that air circulation may impact its stability or efficacy.

Propiedades

IUPAC Name |

methyl 2-amino-3-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSIUBWPZRBMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60469497 | |

| Record name | METHYL 2-AMINO-3-BROMOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104670-74-8 | |

| Record name | METHYL 2-AMINO-3-BROMOBENZOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60469497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

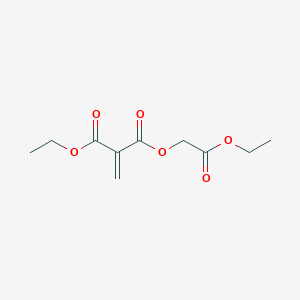

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of methyl 2-amino-3-bromobenzoate?

A: While the provided articles do not explicitly state the molecular formula and weight of this compound, they do mention that it belongs to the class of methyl benzoate derivatives. [] Based on this information, we can deduce its structure:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[(2-methoxyphenyl)methyl]aniline](/img/structure/B168339.png)

![(1S,3S)-Methyl 1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate](/img/structure/B168359.png)